molecular formula C5H9NO2 B13611380 2-Amino-3-methylbut-3-enoic acid CAS No. 60049-36-7

2-Amino-3-methylbut-3-enoic acid

Cat. No.: B13611380
CAS No.: 60049-36-7
M. Wt: 115.13 g/mol
InChI Key: CJNBBWGXTPGZRW-UHFFFAOYSA-N
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Description

2-Amino-3-methylbut-3-enoic acid is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid, featuring an amino group and a methyl group attached to the butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylbut-3-enoic acid can be achieved through several methods. One common approach involves the acylation of proline ethyl ester with 2-methylprop-2-enoic acid or 2-methyl-3-butenoic acid using corresponding acyl chlorides . This method allows for the formation of intermediates that can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

2-Amino-3-methylbut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of metallo-β-lactamase enzymes, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This action helps maintain the efficacy of these antibiotics against resistant bacteria .

Comparison with Similar Compounds

2-Amino-3-methylbut-3-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-amino-3-methylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBBWGXTPGZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315218
Record name 3-Butenoicacid, 2-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60049-36-7
Record name NSC293167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butenoicacid, 2-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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